molecular formula C17H26N2O B14455605 (NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine CAS No. 72056-00-9

(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine

Cat. No.: B14455605
CAS No.: 72056-00-9
M. Wt: 274.4 g/mol
InChI Key: ICIYXTVAXZPIMW-MLNSLSNSSA-N
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Description

(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a non-1-en-3-ylidene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 4-(dimethylamino)benzaldehyde, is reacted with a suitable Grignard reagent to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding aldehyde.

    Condensation Reaction: The aldehyde is subjected to a condensation reaction with hydroxylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine: Characterized by the presence of a dimethylamino group and a non-1-en-3-ylidene chain.

    (NE)-N-[(E)-1-[4-(methylamino)phenyl]non-1-en-3-ylidene]hydroxylamine: Similar structure but with a methylamino group instead of a dimethylamino group.

    (NE)-N-[(E)-1-[4-(ethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine: Similar structure but with an ethylamino group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

72056-00-9

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

(NE)-N-[(E)-1-[4-(dimethylamino)phenyl]non-1-en-3-ylidene]hydroxylamine

InChI

InChI=1S/C17H26N2O/c1-4-5-6-7-8-16(18-20)12-9-15-10-13-17(14-11-15)19(2)3/h9-14,20H,4-8H2,1-3H3/b12-9+,18-16+

InChI Key

ICIYXTVAXZPIMW-MLNSLSNSSA-N

Isomeric SMILES

CCCCCC/C(=N\O)/C=C/C1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCCCCC(=NO)C=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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